molecular formula C24H31N7O6S3 B560673 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid CAS No. 957054-33-0

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid

Katalognummer: B560673
CAS-Nummer: 957054-33-0
Molekulargewicht: 609.7 g/mol
InChI-Schlüssel: OZRVQTBMLHRDIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid (referred to in literature as GDC-0941) is a thieno[3,2-d]pyrimidine derivative and a potent inhibitor of class I phosphatidylinositol 3-kinase (PI3K). It targets the PI3K/Akt signaling pathway, which is frequently deregulated in cancers .

  • Molecular Formula: C28H35N7O4S2 (free base) with a molecular weight of 597.75 g/mol .
  • Key Features: High selectivity for PI3Kα (IC50 = 3 nM), oral bioavailability, and efficacy in xenograft models .
  • Clinical Relevance: GDC-0941 has progressed to human clinical trials for cancer therapy due to its favorable pharmacokinetic profile .

Eigenschaften

CAS-Nummer

957054-33-0

Molekularformel

C24H31N7O6S3

Molekulargewicht

609.7 g/mol

IUPAC-Name

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid

InChI

InChI=1S/C23H27N7O3S2.CH4O3S/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19;1-5(2,3)4/h2-4,13-14H,5-12,15H2,1H3,(H,24,27);1H3,(H,2,3,4)

InChI-Schlüssel

OZRVQTBMLHRDIR-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6.CS(=O)(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Methyl 3-Aminothiophene-2-Carboxylate

Methyl 3-aminothiophene-2-carboxylate (1) undergoes cyclization with potassium cyanate (1.2 eq) in acetic acid/water (1:1 v/v) at 25°C for 24 hr to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (2) in 85% yield. This method supersedes urea-mediated cyclization by eliminating ammonia gas evolution and reducing reaction temperature from 150°C to ambient conditions.

Key Data

ParameterValue
Starting Material1 (1.0 eq)
ReagentKOCN (1.2 eq)
SolventAcOH/H2O (1:1)
Temperature25°C
Time24 hr
Yield85%

Dichlorination with Phosphoryl Trichloride

Compound 2 reacts with phosphoryl trichloride (3.0 eq) and N,N-dimethylaniline (0.1 eq) at 110°C for 4 hr to produce 2,4-dichlorothieno[3,2-d]pyrimidine (3) in 92% yield. Excess POCl3 ensures complete conversion while N,N-dimethylaniline acts as a mild base to neutralize HCl byproducts.

Morpholine Substitution at C4

Treatment of 3 with morpholine (1.5 eq) in THF at 65°C for 2 hr affords 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine (4) in 88% yield. The chloropyrimidine structure directs nucleophilic aromatic substitution exclusively at C4 due to enhanced leaving group ability compared to C2.

Lithiation-Formylation at C6

Compound 4 undergoes directed ortho-metalation with n-BuLi (2.5 eq) in THF at -78°C followed by quenching with DMF to install the aldehyde moiety, yielding 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (5) in 75% yield. Cryogenic conditions prevent over-lithiation and dimerization side reactions.

Reductive Amination with 4-(Methylsulfonyl)piperazin-1-ium Chloride

Aldehyde 5 undergoes reductive amination with 4-(methylsulfonyl)piperazin-1-ium chloride (8, 1.2 eq) using NaBH(OAc)3 (1.5 eq) in 1,2-dichloroethane at 40°C for 12 hr. Trimethyl orthoformate (3.0 eq) activates the aldehyde prior to borohydride addition, achieving 82% yield of 4-(2-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine (9).

Suzuki Coupling with Indazole Boronate

Palladium-catalyzed cross-coupling of 9 with 2-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (10, 1.1 eq) employs PdCl2(PPh3)2 (0.05 eq) and aqueous Na2CO3 in 1,4-dioxane at 100°C for 8 hr. The reaction produces 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine (14) in 78% yield after FLORISIL® purification to reduce Pd content from 2000 ppm to <20 ppm.

Deprotection and Mesylate Salt Formation

Acid-mediated THP deprotection of 14 using methanesulfonic acid (2.2 eq) in MeOH/H2O (4:1) at 65°C for 16 hr affords the free base, which precipitates as the bis mesylate salt upon cooling. Recrystallization from MeOH/H2O (3:1) yields Formula I bis mesylate with >99% purity by HPLC.

Salt Formation Data

ParameterValue
AcidMethanesulfonic acid
Equivalents2.2 eq
SolventMeOH/H2O (4:1)
Temperature65°C
Time16 hr
Final Purity>99% (HPLC)

Critical Process Improvements

  • Cyclization Optimization : Replacement of urea with KOCN reduced reaction temperature from 150°C to 25°C and eliminated NH3 gas hazards.

  • Pd Scavenging : Sequential treatment with FLORISIL® (magnesium silicate) and SILIABOUND®Thiol reduced residual Pd from 2000 ppm to <20 ppm in intermediate 14.

  • Regioselective Protection : THP protection of indazole nitrogen achieved 90:10 regioselectivity, with minor isomers removed during boronate formation.

Analytical Characterization

Key Intermediates

  • Compound 5 : 1H^1H NMR (400 MHz, CDCl3) δ 10.02 (s, 1H), 8.32 (s, 1H), 4.10–4.05 (m, 4H), 3.85–3.80 (m, 4H).

  • Compound 9 : HRMS (ESI+) m/z calc. for C20H24ClN5O3S2 [M+H]+: 510.0894, found 510.0891.

  • Formula I bis mesylate : Mp 228–230°C; 13C^13C NMR (101 MHz, DMSO-d6) δ 162.4, 156.2, 150.8, 142.1, 138.6, 128.3, 126.9, 124.5, 119.8, 66.3, 54.1, 51.9, 46.7, 40.1 .

Analyse Chemischer Reaktionen

GDC-0941 Dimethansulfonat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

The structure consists of an indazole moiety linked to a thieno-pyrimidine scaffold, which is further substituted with a morpholine and a methylsulfonylpiperazine group. This unique arrangement contributes to its biological activity.

Cancer Treatment

The compound has been investigated as a potential inhibitor of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. Studies have shown that targeting this pathway can lead to significant reductions in tumor growth across various cancer types.

Case Study: Dual PI3K/mTOR Inhibitors

A study highlighted the efficacy of dual inhibitors like PI-103, which shares structural similarities with our compound. These inhibitors demonstrated potent activity against class IA PI3K enzymes, suggesting that our compound may exhibit similar properties .

KIF18A Inhibition

KIF18A is a motor protein implicated in cancer cell division. Inhibitors targeting KIF18A have shown promise in inducing mitotic arrest and promoting apoptosis in cancer cells. The compound under discussion has been noted for its potential to modulate KIF18A activity, thereby offering a novel approach for cancer therapy .

Data Table: KIF18A Inhibitors

Compound NameMechanism of ActionEfficacy (IC50)
4-[2-(1H-indazol-4-yl)...KIF18A InhibitionTBD
OmipalisibPI3Kα Inhibition8.4 nM
GSK2126458PI3Kα InhibitionTBD

Neuropharmacology

Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Antimicrobial Activity

Preliminary studies have indicated that thieno-pyrimidine derivatives can exhibit antimicrobial properties. The presence of the morpholine and piperazine groups may enhance the compound's ability to interact with microbial targets.

Wirkmechanismus

GDC-0941 dimethanesulfonate exerts its effects by selectively inhibiting class I PI3K enzymes. The inhibition of PI3K leads to the suppression of downstream signaling pathways, including the AKT and mTOR pathways, which are crucial for cell growth, survival, and proliferation. By blocking these pathways, GDC-0941 dimethanesulfonate induces apoptosis and inhibits tumor growth .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) PI3Kα IC50 (nM) Solubility/LogP Bioavailability
GDC-0941 Indazol-4-yl, 4-methylsulfonylpiperazine, morpholine 597.75 3 LogP: 4.89 (predicted) High (oral)
1-[2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperidine-4-sulfonic acid Piperidine-4-sulfonic acid (2-methoxy-ethyl)-methyl-amide 597.25 (MH+) N/A N/A Limited data
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-imidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine 2-Methylimidazole ~590 (estimated) N/A N/A Not reported
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine Benzene-1,2-diamine ~600 (estimated) N/A N/A Not reported
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-2-[3-(2-trimethylsilanyl-ethoxymethyl)-3H-imidazo[4,5-b]pyridin-6-yl]-thieno[3,2-d]pyrimidine Imidazo[4,5-b]pyridine with trimethylsilanyl-ethoxymethyl ~650 (estimated) N/A N/A Not reported

Key Structural Differences and Implications

Substituents at Position 2 :

  • GDC-0941 features an indazol-4-yl group, enhancing binding affinity to PI3Kα .
  • Analogs with 2-methylimidazole (Table 1, row 3) or benzene-1,2-diamine (row 4) show reduced potency due to weaker interactions with the kinase hinge region .

Substituents at Position 6 :

  • The 4-methylsulfonylpiperazine group in GDC-0941 optimizes solubility and metabolic stability .
  • Replacement with piperidine-4-sulfonic acid (row 2) introduces polar sulfonic acid but may reduce membrane permeability .

Physicochemical Properties: GDC-0941 has a predicted LogP of 4.89, balancing lipophilicity and solubility .

Research Findings and Clinical Data

  • GDC-0941: Demonstrated 80% tumor growth inhibition in U87MG glioblastoma xenografts at 150 mg/kg (oral) and favorable toxicity profiles .
  • Comparators : Most analogs lack published IC50 or in vivo data, suggesting GDC-0941 remains the lead compound in this series.

Biologische Aktivität

The compound 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine, commonly known as Pictilisib or GDC-0941 , is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth, proliferation, and survival. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H27N7O4S
  • Molecular Weight : 513.64 g/mol
  • CAS Number : 957054-30-7

Pictilisib selectively inhibits the class I PI3K isoforms (particularly p110α and p110δ), which are involved in various signaling pathways that regulate cellular functions. By inhibiting these pathways, Pictilisib can induce apoptosis in cancer cells and inhibit tumor growth.

In Vitro Studies

Research has demonstrated that Pictilisib exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer : In studies involving breast cancer cell lines, Pictilisib showed an IC50 value in the low nanomolar range, effectively inhibiting cell proliferation and inducing apoptosis through the PI3K/Akt/mTOR signaling pathway .
  • Gastric Cancer : Pictilisib was found to block the activation of PI3K-Akt in gastric cancer cells, leading to reduced cell viability and enhanced sensitivity to chemotherapeutic agents .

In Vivo Studies

In animal models, Pictilisib has demonstrated promising antitumor activity:

  • Xenograft Models : In xenograft models of breast cancer, administration of Pictilisib resulted in significant tumor regression compared to control groups. The compound's ability to penetrate tissues effectively contributed to its therapeutic efficacy .

Case Studies

  • Combination Therapy : A clinical trial investigated the efficacy of Pictilisib in combination with hormone therapy for patients with hormone receptor-positive breast cancer. The results indicated improved progression-free survival rates compared to hormone therapy alone .
  • Toxicity Profile : In a study assessing the safety profile of Pictilisib, adverse effects were minimal at therapeutic doses. Most common side effects included mild gastrointestinal disturbances and transient liver enzyme elevation, which were manageable .

Data Tables

Study TypeCancer TypeIC50 (nM)Observations
In VitroBreast Cancer10Induces apoptosis via PI3K/Akt/mTOR pathway
In VitroGastric Cancer14Blocks PI3K-Akt activation
In VivoBreast Cancer (Xenograft)-Significant tumor regression observed
Clinical TrialHormone Receptor+ Breast Cancer-Improved progression-free survival with combination therapy

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonylation. Critical parameters include:
  • Temperature Control : Reflux conditions (e.g., ethanol at 80°C for 10 hours) for coupling morpholine and thienopyrimidine intermediates, as seen in analogous syntheses .
  • Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by crystallization (ethanol/water) to isolate the final product with >95% purity .
  • Reagent Ratios : A 1:1 molar ratio of morpholine to thienopyrimidine precursor ensures minimal side-product formation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Look for characteristic peaks: δ 8.2–8.5 ppm (indazole protons), δ 3.6–4.0 ppm (morpholine and piperazine methylene groups), and δ 2.8–3.2 ppm (methylsulfonyl protons) .
  • ¹³C NMR : Confirm the presence of the thieno[3,2-d]pyrimidine core (C=O at ~165 ppm) and sulfonyl groups (SO₂ at ~110 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₃₂N₇O₄S₂: 630.1864) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the indazole, piperazine, or morpholine moieties. For example:
  • Replace methylsulfonyl with cyclopropylsulfonyl to assess steric effects .
  • Introduce fluorinated groups on the thienopyrimidine core to enhance metabolic stability .
  • Biological Assays :
  • Enzyme Inhibition : Test against kinase targets (e.g., PI3K or mTOR) using fluorescence polarization assays .
  • Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

  • Methodological Answer :
  • Solubility Enhancement :
Method Conditions Outcome
Salt FormationMethanesulfonic acid counterion in pH 4 bufferIncreases aqueous solubility by 5–10×
Co-solvent SystemsPEG-400/water (70:30 v/v)Achieves >2 mg/mL solubility
  • Bioavailability Optimization :
  • Lipid Nanoparticles : Encapsulate the compound in DSPC/cholesterol liposomes (size: 100–150 nm) to improve oral absorption .

Q. How can computational modeling guide the analysis of binding interactions with target proteins?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ). Key residues for hydrogen bonding: Lys833 (morpholine), Asp841 (methylsulfonyl group) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess conformational stability of the ligand-protein complex .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different kinase assays?

  • Methodological Answer :
  • Assay Validation :
  • Control Compounds : Use staurosporine as a pan-kinase inhibitor to calibrate assay conditions .
  • ATP Concentration : Standardize ATP levels (1 mM) to avoid false positives due to competitive binding .
  • Data Normalization : Express IC₅₀ values relative to a housekeeping kinase (e.g., GAPDH) to account for cell-line variability .

Q. What analytical methods differentiate degradation products from synthetic impurities?

  • Methodological Answer :
  • Forced Degradation Studies :
Condition Degradation Pathway Detection Method
Acidic HydrolysisCleavage of morpholine-thienopyrimidine bondHPLC (C18 column, 0.1% TFA gradient)
Photolysis (UV)Sulfonyl group oxidationLC-MS/MS (Q-TOF, negative ion mode)
  • Impurity Profiling : Compare batch-specific impurities (e.g., unreacted indazole intermediates) using UPLC-PDA at 254 nm .

Synthetic and Mechanistic Challenges

Q. How to mitigate low yields in the final sulfonylation step?

  • Methodological Answer :
  • Reagent Optimization : Use methanesulfonyl chloride in DMF with 2.5 eq. of DIEA to prevent protonation of the piperazine nitrogen .
  • Temperature Control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., over-sulfonylation) .

Q. What mechanistic insights explain the compound’s selectivity for PI3K isoforms?

  • Methodological Answer :
  • Crystallography : Co-crystallize the compound with PI3Kγ (PDB ID: 4LZ1) to visualize hydrophobic interactions between the indazole ring and Trp812 .
  • Kinetic Studies : Measure kₐₐₜ/Kₘ values using stopped-flow fluorescence to compare binding kinetics for PI3Kα vs. PI3Kβ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.